molecular formula C9H14BNO2S B1320677 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 214360-88-0

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No. B1320677
M. Wt: 211.09 g/mol
InChI Key: RLBBSGRLQOBNCN-UHFFFAOYSA-N
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Description

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is not directly studied in the provided papers. However, a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, has been synthesized and characterized, which shares the tetramethyl-dioxaborolane moiety with the compound of interest . This moiety is significant in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Synthesis Analysis

The synthesis of related compounds involves the use of raw substitute materials to create derivatives with the tetramethyl-dioxaborolane group . Although the exact synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is not detailed, the methodologies used for similar compounds typically involve several characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

For the related compound mentioned in the first paper, the molecular structure was confirmed using X-ray diffraction, which is a definitive method for determining the arrangement of atoms within a crystal . Additionally, Density Functional Theory (DFT) calculations were performed to predict the molecular structure, and the results were consistent with the experimental data obtained from X-ray diffraction.

Chemical Reactions Analysis

While the specific chemical reactions involving 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole are not discussed, compounds with the tetramethyl-dioxaborolane group are known to participate in cross-coupling reactions, which are valuable in the synthesis of complex organic molecules. These reactions are essential in the development of pharmaceuticals and other biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, spectroscopic techniques such as FT-IR, NMR, and MS, along with electrochemical methods like cyclic voltammetry (CV), are commonly used to investigate these properties in similar compounds . These analyses provide insights into the stability, reactivity, and interaction of the compounds with other molecules, such as DNA, which is crucial for understanding their potential applications in medicinal chemistry.

Scientific Research Applications

1. Synthesis of Diaryl Derivatives

  • Application Summary: This compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators .
  • Methods of Application: The compound was synthesized by the Miyaura borylation and sulfonylation reactions .
  • Results: The title compound was readily synthesized by the sequence of the Miyaura borylation and sulfonylation reactions with a total yield as high as 86.73% .

2. Crystal Structure and DFT Study

  • Application Summary: The compound’s structure has been identified by FT-IR, 1H NMR, and mass spectroscopy. Crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis .
  • Methods of Application: The molecular structure has been further calculated by density functional theory (DFT). The calculated data are consistent with the results of X-ray diffraction .
  • Results: DFT has been used to calculate and analyze electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .

3. Preparation of Fluorenylborolane

  • Application Summary: The compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane .

4. Synthesis of Novel Copolymers

  • Application Summary: The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-11-5-6-14-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBBSGRLQOBNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594935
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

CAS RN

214360-88-0
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Thiazole-2-boronic acid, pinacol ester
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